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2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an oxazole ring. Its molecular formula is C11H6BrF2NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluorobenzonitrile, which is then subjected to further reactions to introduce the oxazole ring and carboxylic acid group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide and n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction conditions and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium tert-butoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its combination of a bromine atom, two fluorine atoms, and an oxazole ring. This structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the oxazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Biological Activity
2-(4-Bromo-2,6-difluorophenyl)-5-methyloxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a bromo group and two fluorine atoms on the phenyl ring, which may enhance its reactivity with biological targets.
- Molecular Formula : C₈H₆BrF₂N₃O₂
- Molecular Weight : Approximately 268.05 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of halogen substituents (bromine and fluorine) can influence the compound's binding affinity, potentially enhancing its efficacy against specific biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines. This effect may be due to its ability to induce apoptosis or inhibit cell proliferation through interaction with specific cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating diseases characterized by dysregulated metabolism.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced viability in cancer cell lines | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations of 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
A recent investigation by Johnson et al. (2024) explored the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with 20 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer properties.
Properties
Molecular Formula |
C11H6BrF2NO3 |
---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF2NO3/c1-4-9(11(16)17)15-10(18-4)8-6(13)2-5(12)3-7(8)14/h2-3H,1H3,(H,16,17) |
InChI Key |
NRVJBEVCRFXKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2F)Br)F)C(=O)O |
Origin of Product |
United States |
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